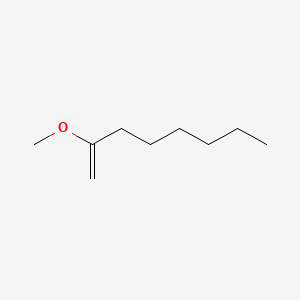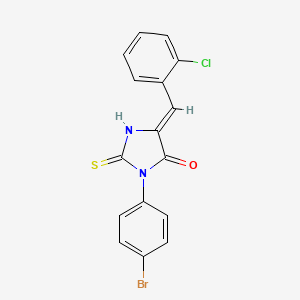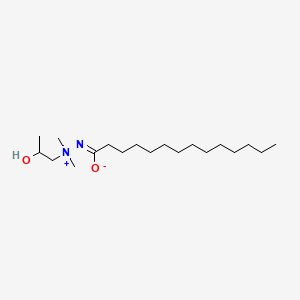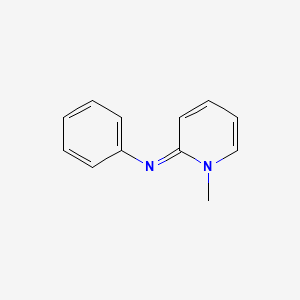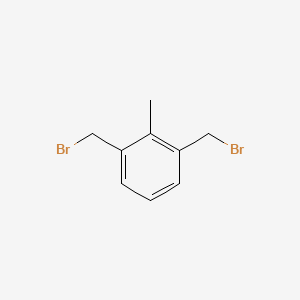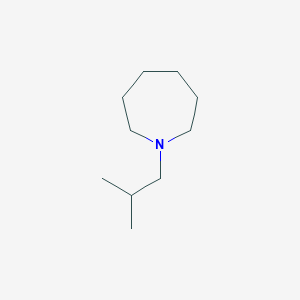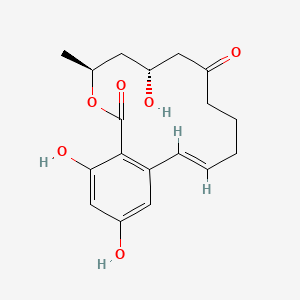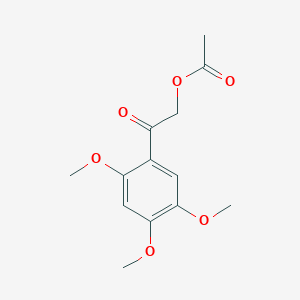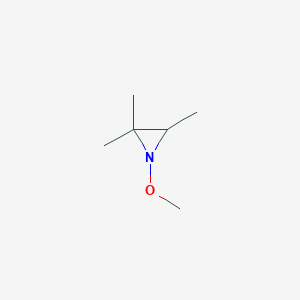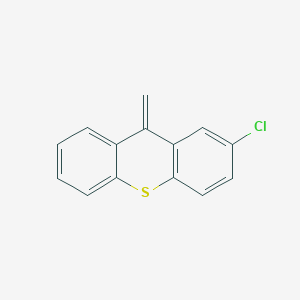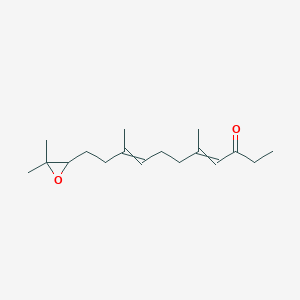
11-(3,3-Dimethyloxiran-2-YL)-5,9-dimethylundeca-4,8-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(3,3-Dimethyloxiran-2-YL)-5,9-dimethylundeca-4,8-dien-3-one is a complex organic compound characterized by its unique structure, which includes an oxirane ring and multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3,3-Dimethyloxiran-2-YL)-5,9-dimethylundeca-4,8-dien-3-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the epoxidation of a suitable precursor, such as a diene, using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
11-(3,3-Dimethyloxiran-2-YL)-5,9-dimethylundeca-4,8-dien-3-one undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The double bonds can be reduced using hydrogenation catalysts to yield saturated compounds.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include diols, saturated hydrocarbons, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
11-(3,3-Dimethyloxiran-2-YL)-5,9-dimethylundeca-4,8-dien-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-(3,3-Dimethyloxiran-2-YL)-5,9-dimethylundeca-4,8-dien-3-one involves its interaction with molecular targets through its reactive oxirane ring and double bonds. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 9-(3,3-Dimethyloxiran-2-yl)-2,7-dimethylnona-2,6-dien-1-ol
- 3-{3-[(3,3-dimethyloxiran-2-yl)methyl]-4-hydroxyphenyl}-2-hydroxypropanoic acid
Uniqueness
11-(3,3-Dimethyloxiran-2-YL)-5,9-dimethylundeca-4,8-dien-3-one is unique due to its specific structural features, including the position and configuration of the oxirane ring and double bonds
Properties
CAS No. |
40522-09-6 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
11-(3,3-dimethyloxiran-2-yl)-5,9-dimethylundeca-4,8-dien-3-one |
InChI |
InChI=1S/C17H28O2/c1-6-15(18)12-14(3)9-7-8-13(2)10-11-16-17(4,5)19-16/h8,12,16H,6-7,9-11H2,1-5H3 |
InChI Key |
FIVGGOAFTRVNPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=C(C)CCC=C(C)CCC1C(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


